molecular formula C8H11NO2S B1381620 Methyl 4-(1,3-thiazol-2-yl)butanoate CAS No. 1803601-11-7

Methyl 4-(1,3-thiazol-2-yl)butanoate

Cat. No. B1381620
M. Wt: 185.25 g/mol
InChI Key: JAOMTJHEOWPNLM-UHFFFAOYSA-N
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Description

“Methyl 4-(1,3-thiazol-2-yl)butanoate” is a chemical compound with the CAS Number: 1803601-11-7 . It has a molecular weight of 185.25 and its IUPAC name is methyl 4- (thiazol-2-yl)butanoate . The compound is in liquid form and is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The InChI code for “Methyl 4-(1,3-thiazol-2-yl)butanoate” is 1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-(1,3-thiazol-2-yl)butanoate” is a liquid . It is stored at a temperature of 4 degrees .

Scientific Research Applications

  • Antioxidant Activity

    • Application: Thiazole derivatives have been found to act as antioxidants .
  • Analgesic Activity

    • Application: Some thiazole derivatives have been used as analgesics .
  • Anti-inflammatory Activity

    • Application: Thiazole derivatives have been used for their anti-inflammatory properties .
  • Antimicrobial Activity

    • Application: Thiazole derivatives have shown considerable inhibition against Escherichia coli and Staphylococcus aureus bacteria .
    • Method: The antimicrobial activities of the different compounds were tested by the agar dilution method .
  • Antifungal Activity

    • Application: Thiazole derivatives have been used as antifungal agents .
  • Herbicidal Activity

    • Application: Some thiazole derivatives have been investigated for their herbicidal activities .
    • Method: The herbicidal activities of all compounds were investigated at dosages of 100 mg/L and 10 mg/L .
  • Antiviral Activity

    • Application: Thiazole derivatives have been used as antiviral agents .
  • Diuretic Activity

    • Application: Some thiazole derivatives have been used as diuretics .
  • Anticonvulsant Activity

    • Application: Thiazole derivatives have been used for their anticonvulsant properties .
  • Neuroprotective Activity

    • Application: Thiazole derivatives have shown neuroprotective effects .
  • Antitumor or Cytotoxic Activity

    • Application: Thiazole derivatives have been used as antitumor or cytotoxic drug molecules .
  • Photostabilizers

    • Application: Thiazole derivatives have been used as photostabilizers .
  • Antidepressant Activity

    • Application: Thiazole derivatives have been used as antidepressants .
  • Antiulcer Activity

    • Application: Some thiazole derivatives have been used as antiulcer agents .
  • Antihypertensive Activity

    • Application: Thiazole derivatives have been used for their antihypertensive properties .
  • Hepatoprotective Activity

    • Application: Thiazole derivatives have shown hepatoprotective effects .
  • Photographic Sensitizers

    • Application: Thiazole derivatives have been used as photographic sensitizers .
  • Rubber Vulcanization

    • Application: Thiazole derivatives have been used in rubber vulcanization .

Safety And Hazards

“Methyl 4-(1,3-thiazol-2-yl)butanoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 4-(1,3-thiazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOMTJHEOWPNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1,3-thiazol-2-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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